molecular formula C13H10Cl2O B12094060 3,5-Dichloro-4-methoxybiphenyl

3,5-Dichloro-4-methoxybiphenyl

Cat. No.: B12094060
M. Wt: 253.12 g/mol
InChI Key: YTYRZXVJMMBLGJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxybiphenyl: is an organic compound with the molecular formula C13H10Cl2O. It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3 and 5 positions, and a methoxy group is substituted at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methoxybiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-methoxybiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as nitro or halogen groups .

Scientific Research Applications

Chemistry: 3,5-Dichloro-4-methoxybiphenyl is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound can be used to study the effects of chlorinated biphenyls on living organisms. It serves as a model compound to understand the metabolism and toxicity of polychlorinated biphenyls (PCBs) .

Medicine: While not directly used as a drug, this compound can be used in medicinal chemistry to develop new pharmaceuticals. Its structure can be modified to create compounds with potential therapeutic effects .

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methoxybiphenyl involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites. These metabolites can further interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 3,5-Dichloro-4-hydroxybiphenyl
  • 3,5-Dichloro-4-methylbiphenyl
  • 3,5-Dichloro-4-ethoxybiphenyl

Comparison: Compared to its similar compounds, 3,5-Dichloro-4-methoxybiphenyl is unique due to the presence of the methoxy group at the 4 position. This functional group can influence the compound’s reactivity, solubility, and overall chemical behavior. For example, the methoxy group can donate electron density through resonance, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .

Properties

Molecular Formula

C13H10Cl2O

Molecular Weight

253.12 g/mol

IUPAC Name

1,3-dichloro-2-methoxy-5-phenylbenzene

InChI

InChI=1S/C13H10Cl2O/c1-16-13-11(14)7-10(8-12(13)15)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

YTYRZXVJMMBLGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)C2=CC=CC=C2)Cl

Origin of Product

United States

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